Product packaging for 4-Hydroxy Ropivacaine(Cat. No.:)

4-Hydroxy Ropivacaine

Cat. No.: B13838549
M. Wt: 290.4 g/mol
InChI Key: BWDXZCNWLNJBBI-OAHLLOKOSA-N
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Description

Overview of Ropivacaine (B1680718) Biotransformation Pathways

Ropivacaine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov After intravenous administration, only about 1% of the dose is excreted as the unchanged drug in the urine, highlighting the significance of its metabolic clearance. sahpra.org.zamedicines.org.uk The biotransformation of Ropivacaine proceeds mainly through two primary pathways: aromatic hydroxylation and N-dealkylation. nih.govhres.ca

Aromatic hydroxylation is the predominant metabolic route, leading to the formation of 3-hydroxy-ropivacaine. nih.govfda.gov This reaction is catalyzed specifically by the CYP1A2 isozyme. nih.govnih.govnih.gov 3-hydroxy-ropivacaine is the major metabolite found in urine, accounting for approximately 37% of the excreted dose, mostly in a conjugated form. fda.govsahpra.org.za

The second major pathway is N-dealkylation, which produces 2',6'-pipecoloxylidide (PPX). nih.gov This process is mediated by the CYP3A4 isozyme. nih.govhres.ca

In addition to these primary metabolites, other hydroxylated derivatives are formed, including 4-hydroxy-ropivacaine. nih.govdrugbank.com The formation of 4-hydroxy-ropivacaine is also a result of aromatic hydroxylation. tga.gov.au Further metabolism can lead to the creation of 3-hydroxy N-de-alkylated (3-OH-PPX) and 4-hydroxy N-de-alkylated (4-OH-PPX) metabolites. fda.govdrugbank.com However, the urinary excretion of 4-hydroxy-ropivacaine and its N-dealkylated derivative accounts for a small fraction, typically less than 3%, of the administered dose. fda.govhres.catga.gov.au

Metabolite NamePrecursorMetabolic PathwayKey Enzyme(s)
3-hydroxy-ropivacaine RopivacaineAromatic HydroxylationCYP1A2 nih.govnih.govnih.gov
4-hydroxy-ropivacaine RopivacaineAromatic HydroxylationCytochrome P450 nih.gov
2',6'-pipecoloxylidide (PPX) RopivacaineN-dealkylationCYP3A4 nih.govhres.ca
3-hydroxy-N-dealkylated metabolite (3-OH-PPX) Ropivacaine, PPX, or 3-hydroxy-ropivacaineHydroxylation, N-dealkylationCytochrome P450 fda.govdrugbank.com
4-hydroxy-N-dealkylated metabolite (4-OH-PPX) Ropivacaine, PPX, or 4-hydroxy-ropivacaineHydroxylation, N-dealkylationCytochrome P450 fda.govdrugbank.com
2-hydroxy-methyl-ropivacaine RopivacaineHydroxylationCytochrome P450 drugbank.comresearchgate.net

Rationale for Dedicated Academic Investigation of this Metabolite

The dedicated academic investigation of a specific metabolite like 4-Hydroxy Ropivacaine is driven by the need for a complete and nuanced understanding of a drug's disposition in the body. Although it is considered a minor metabolite, its study is crucial for several scientific reasons.

First, characterizing all metabolic pathways, including minor ones, provides a comprehensive pharmacokinetic profile of the parent drug. This complete picture is essential for predicting potential drug-drug interactions. For instance, understanding all CYP isozymes involved, even minor contributors, helps in assessing how co-administered drugs that inhibit or induce these enzymes might alter the anesthetic's clearance and plasma concentration. nih.gov

Second, it is important to assess the pharmacological and toxicological activity of all metabolites. While the hydroxylated metabolites of Ropivacaine are rapidly conjugated and generally considered to have low activity, direct investigation is necessary to confirm this. tga.gov.au Studies in animal models have indicated that 4-hydroxy-ropivacaine possesses less pharmacological activity than the parent compound, Ropivacaine. drugbank.comfda.govhres.ca This information is vital for a thorough safety assessment, as it confirms that the metabolic process is primarily one of detoxification. tga.gov.au

Finally, the precise identification and quantification of metabolites like 4-hydroxy-ropivacaine are indispensable for regulatory purposes and in specialized fields like forensic toxicology, where a complete metabolic map can be critical in interpreting analytical findings. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2O2 B13838549 4-Hydroxy Ropivacaine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

(2R)-N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

InChI

InChI=1S/C17H26N2O2/c1-4-8-19-9-6-5-7-15(19)17(21)18-16-12(2)10-14(20)11-13(16)3/h10-11,15,20H,4-9H2,1-3H3,(H,18,21)/t15-/m1/s1

InChI Key

BWDXZCNWLNJBBI-OAHLLOKOSA-N

Isomeric SMILES

CCCN1CCCC[C@@H]1C(=O)NC2=C(C=C(C=C2C)O)C

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C

Origin of Product

United States

Enzymatic Formation and Metabolic Pathways of 4 Hydroxy Ropivacaine

Elucidation of Cytochrome P450-Mediated Aromatic Hydroxylation of Ropivacaine (B1680718)

The biotransformation of ropivacaine is primarily an oxidative process mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Aromatic hydroxylation is a key reaction, leading to the creation of hydroxylated metabolites such as 3-hydroxy ropivacaine and 4-hydroxy ropivacaine. medicines.org.ukfda.gov

Research has identified that the formation of ropivacaine's metabolites is catalyzed by distinct CYP isoforms. While CYP1A2 is the principal enzyme responsible for the aromatic hydroxylation that forms the main metabolite, 3-hydroxy ropivacaine, the formation of this compound is catalyzed by a different isoform. nih.govhelsinki.fi Studies using human liver microsomes and cells expressing specific CYP enzymes have definitively shown that CYP3A4 is the isoform responsible for the 4-hydroxylation of ropivacaine. nih.gov

CYP3A4 is a key enzyme in the metabolism of ropivacaine, primarily catalyzing N-dealkylation to form PPX, but also the formation of this compound. nih.govmdpi.comhelsinki.fi Studies with microsomes from cells specifically expressing CYP3A4 confirmed that this isoform produces this compound. nih.gov The correlation between the rate of this compound formation and CYP3A activity in human liver microsomes is exceptionally strong, with a reported correlation coefficient (r) ranging from 0.97 to 1. nih.gov This indicates that CYP3A4 is the primary, if not sole, enzyme responsible for this specific metabolic pathway in humans.

While CYP3A4 is central to 4-hydroxylation and CYP1A2 is crucial for 3-hydroxylation, the involvement of other CYP isoforms in ropivacaine metabolism appears to be minimal. nih.govnih.gov In vitro studies using specific chemical inhibitors for other major isoforms have shown no significant impact on the formation of ropivacaine metabolites. Specifically, inhibitors for CYP2C (sulfaphenazole), CYP2D6 (quinidine), and CYP2E1 (diethyldithiocarbamate) did not inhibit the formation of any metabolite from ropivacaine, including this compound. nih.gov This demonstrates a high degree of specificity in the metabolic pathways of ropivacaine, with 4-hydroxylation being a function of the CYP3A family.

In Vitro Microsomal Studies for Characterizing this compound Formation

In vitro studies using human liver microsomes have been fundamental in elucidating the metabolic fate of ropivacaine. nih.govnih.gov These experiments involve incubating ropivacaine with microsomes sourced from multiple human livers, which contain a mixture of CYP enzymes. nih.gov By analyzing the metabolites formed and correlating their production rates with the known enzymatic activities of the individual liver samples, researchers can identify the responsible isoforms. One such study found a strong correlation between the formation of this compound and CYP3A activity. nih.gov To further confirm these findings, studies have also utilized recombinant human P450s expressed in cell lines, which allows for the testing of individual enzyme isoforms in isolation. nih.govnih.gov These studies confirmed that microsomes from cells expressing only CYP3A4 were capable of forming this compound. nih.gov

Table 1: Correlation Between Ropivacaine Metabolite Formation and CYP Isoform Activity in Human Liver Microsomes This table is based on data from studies correlating metabolite formation rates with specific P450 activities.

Metabolite Correlated CYP Isoform Correlation Coefficient (r)
3-OH-ropivacaine CYP1A 0.87 - 0.89 nih.gov
4-OH-ropivacaine CYP3A 0.97 - 1.00 nih.gov
2-OH-methyl-ropivacaine CYP3A 0.97 - 1.00 nih.gov
2',6'-pipecoloxylidide (PPX) CYP3A 0.97 - 1.00 nih.gov

Data sourced from scientific research publications. nih.govnih.gov

Enzyme Kinetics and Inhibitor Profiling in the Generation of this compound

Enzyme kinetics studies provide insight into the efficiency and affinity of metabolic reactions. The apparent Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, has been determined for ropivacaine's primary metabolic pathways. The formation of 3-hydroxy-ropivacaine by CYP1A2 has an apparent Km of 16 μM. fresenius-kabi.com In contrast, the Km for the formation of other metabolites, including 4-hydroxy-ropivacaine, is approximately 400 μM. fresenius-kabi.com This much higher Km value suggests a lower affinity of the responsible enzyme (CYP3A4) for ropivacaine in the context of the 4-hydroxylation reaction compared to the affinity of CYP1A2 for the 3-hydroxylation reaction.

Table 2: Effect of CYP450 Inhibitors on Ropivacaine Metabolite Formation in Vitro This table summarizes the findings from inhibitor profiling studies in human liver microsomes.

Inhibitor Target CYP Isoform Effect on 3-OH-ropivacaine Formation Effect on 4-OH-ropivacaine Formation
alpha-Naphthoflavone CYP1A ~85% decrease nih.gov No effect nih.gov
Furafylline CYP1A ~85% decrease nih.gov No effect nih.gov
Troleandomycin CYP3A No effect nih.gov Markedly inhibited nih.gov
Sulfaphenazole CYP2C No inhibition nih.gov No inhibition nih.gov
Quinidine CYP2D6 No inhibition nih.gov No inhibition nih.gov

Data sourced from a study using human liver microsomes. nih.gov

Interspecies Variability in Ropivacaine 4-Hydroxylation Pathways

Significant differences exist between species in the metabolic pathways of ropivacaine. While CYP3A4 is the established enzyme for 4-hydroxylation in humans, studies using rat hepatic microsomes have revealed a different enzymatic profile. nih.gov In a reconstituted system with purified rat P450 isozymes, the formation of 4'-hydroxy ropivacaine was catalyzed by CYP1A2. nih.gov This is in stark contrast to humans, where CYP1A2 is responsible for 3'-hydroxylation. nih.gov Furthermore, the formation of other metabolites also differs; in rats, PPX is produced by CYP2C11 and CYP3A2, and 3'-hydroxy ropivacaine is formed by CYP1A2 and CYP2D1. nih.gov These findings underscore the importance of using human-derived tissues or enzyme systems for metabolic studies to ensure clinical relevance, as results from animal models like rats cannot always be directly extrapolated to humans. nih.govfrontiersin.org

Table 3: Comparison of Human and Rat CYP Isoforms in Ropivacaine Metabolism This table highlights the documented interspecies differences in the enzymes responsible for ropivacaine metabolism.

Metabolic Reaction Responsible CYP Isoform(s) in Humans Responsible CYP Isoform(s) in Rats
4-Hydroxylation CYP3A4 nih.gov CYP1A2 nih.gov
3-Hydroxylation CYP1A2 nih.govnih.gov CYP1A2, CYP2D1 nih.gov

Data compiled from comparative studies using human and rat hepatic P450 systems. nih.govnih.gov

Chemical Synthesis and Structural Characterization of 4 Hydroxy Ropivacaine for Research Applications

Synthetic Methodologies for Preparation of 4-Hydroxy Ropivacaine (B1680718) Analytical Standards

The preparation of 4-hydroxy ropivacaine as an analytical reference standard requires a synthetic strategy that can produce the compound with high chemical and stereochemical purity. While it is a known metabolite, its de novo synthesis is necessary to generate the quantities required for its use as a standard. nih.govclearsynth.com

Two primary synthetic strategies can be envisioned for the preparation of this compound: direct hydroxylation of ropivacaine or a multi-step synthesis starting from a pre-hydroxylated aromatic precursor.

Direct aromatic hydroxylation of ropivacaine itself is a challenging route due to issues with regioselectivity. The 2,6-dimethylphenyl ring of ropivacaine has two potential sites for hydroxylation (position 3 and 4), and controlling the reaction to selectively yield the 4-hydroxy isomer over the 3-hydroxy isomer is difficult.

A more controlled and practical approach involves a linear synthesis starting from a precursor that already contains the required hydroxyl group. This strategy builds the final molecule by forming the amide bond and subsequently alkylating the piperidine (B6355638) nitrogen, analogous to established syntheses of ropivacaine itself. newdrugapprovals.orgpsu.edu The key starting material for this route would be 4-amino-3,5-dimethylphenol (B131400) or a protected variant. The synthesis would proceed through the following key transformations:

Amide Coupling: The chiral intermediate, (S)-pipecolic acid, is first activated, for example, by converting it to its acid chloride. newdrugapprovals.org This activated species is then reacted with the pre-hydroxylated aromatic amine (e.g., 4-amino-3,5-dimethylphenol) to form the critical amide bond, yielding (S)-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide. Protection of the phenolic hydroxyl group may be necessary during this step to prevent side reactions.

N-Alkylation: The secondary amine of the piperidine ring is then alkylated using an n-propyl halide (e.g., 1-bromopropane) under basic conditions to introduce the N-propyl group, completing the synthesis of (S)-4-hydroxy ropivacaine. google.com

Table 1: Proposed Synthetic Route for this compound

StepReactionKey Reagents and ConditionsPurpose
1 Amide Bond Formation(S)-Pipecolic acid, Thionyl chloride (SOCl₂), 4-Amino-3,5-dimethylphenolTo couple the chiral piperidine ring with the hydroxylated aniline (B41778) precursor.
2 N-Propylation1-Bromopropane, Sodium hydroxide (B78521) (NaOH) or another suitable baseTo add the n-propyl group to the piperidine nitrogen, forming the final compound.

Ropivacaine is a single-enantiomer drug, specifically the (S)-enantiomer. nih.gov Consequently, any analytical standard for its metabolites must possess the same, defined stereochemistry to be relevant for stereospecific metabolic and toxicological assays.

Achieving high enantiomeric purity in the synthesis of this compound is paramount. The most effective method to ensure this is to employ a "chiral pool" approach, where the synthesis begins with an enantiomerically pure starting material. oup.com In this case, the stereochemistry of the final product is dictated by the use of (S)-pipecolic acid (also known as L-pipecolic acid), a commercially available chiral building block derived from natural amino acids. newdrugapprovals.orgpsu.edu

By starting with (S)-pipecolic acid, the chiral center is established from the outset. The subsequent reaction steps—formation of the acid chloride, amidation, and N-propylation—are designed not to affect the stereogenic center at position 2 of the piperidine ring. This ensures that the (S)-configuration is retained throughout the synthesis, yielding the desired (S)-4-hydroxy ropivacaine enantiomer with high optical purity. An alternative, though less efficient, method involves synthesizing a racemic mixture and then performing a chiral resolution, for instance, by forming diastereomeric salts with a chiral resolving agent and separating them via crystallization. oup.com

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, High-Resolution Mass Spectrometry)

Once synthesized, the identity and structure of this compound must be unequivocally confirmed. This is accomplished using a combination of advanced spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule. For this compound (C₁₇H₂₆N₂O₂), HRMS would verify that the measured mass corresponds to the calculated exact mass (290.1994). Furthermore, tandem mass spectrometry (MS/MS) is crucial for distinguishing it from its structural isomer, 3-hydroxy ropivacaine. While both isomers have identical parent masses, their fragmentation patterns upon collision-induced dissociation (CID) will differ due to the different position of the hydroxyl group on the aromatic ring. This difference in product ions allows for their unambiguous identification, a critical capability when analyzing complex biological samples where both may be present. researchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a definitive map of the molecule's carbon-hydrogen framework.

¹H NMR: This technique would confirm the presence of all expected proton environments, including the n-propyl group, the piperidine ring protons, and the methyl groups on the aromatic ring. Crucially, it would confirm the position of the hydroxyl group. The aromatic region of the ¹H NMR spectrum for this compound is expected to show a single signal for the two equivalent protons at positions 3 and 5 of the phenyl ring. This contrasts with the spectrum for 3-hydroxy ropivacaine, which would show two distinct signals for the non-equivalent aromatic protons.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule, which should match the expected structure. The chemical shift of the carbon atom bonded to the hydroxyl group (C4) would provide further confirmation of its position.

The combination of NMR and HRMS provides irrefutable evidence for the correct chemical structure and isomeric identity of the synthesized this compound standard.

Table 2: Spectroscopic Data for Structural Elucidation of this compound

TechniqueParameterExpected Result for this compoundPurpose
HRMS Exact Mass [M+H]⁺291.2069 (Calculated for C₁₇H₂₇N₂O₂⁺)Confirms elemental composition.
MS/MS FragmentationUnique product ions distinct from 3-hydroxy ropivacaine.Unambiguous isomer identification.
¹H NMR Aromatic SignalsOne singlet (integrating to 2H).Confirms 1,2,4,6-tetrasubstituted pattern.
¹³C NMR Aromatic SignalsDistinct signal for C4-OH, confirming hydroxyl position.Confirms carbon skeleton and substitution pattern.

Chromatographic Purity Assessment of Synthesized this compound Analogues

The utility of a chemical standard is directly dependent on its purity. Therefore, a rigorous assessment of the purity of the synthesized this compound is a critical final step. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose. biointerfaceresearch.com

The goal of the HPLC method is to separate the main compound from any residual starting materials, reagents, synthetic by-products, and particularly, any isomeric impurities like 3-hydroxy ropivacaine. A typical RP-HPLC setup would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. mdpi.comfrontiersin.org Detection is commonly performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). mdpi.com

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks in the chromatogram. A high-purity standard should exhibit a single major peak, with any impurities being minimal (e.g., <0.5%).

Furthermore, to confirm enantiomeric purity, a specialized chiral HPLC method would be employed. This technique uses a chiral stationary phase (CSP) capable of separating the (S) and (R) enantiomers, confirming that the synthesis has produced the desired single (S)-enantiomer with high enantiomeric excess (e.g., >99%). google.com

Table 3: Typical Parameters for Chromatographic Purity Assessment

ParameterSpecificationPurpose
Technique RP-HPLC with UV or MS detectionTo assess chemical purity.
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of moderately polar organic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Buffer gradientTo achieve optimal separation of all components.
Purity Criteria >98% (chemical purity)To ensure the standard is free from significant impurities.
Chiral Analysis Chiral HPLCTo assess enantiomeric purity.
Enantiopurity Criteria >99% enantiomeric excess (ee)To confirm the compound is the correct single (S)-enantiomer.

Advanced Analytical Methodologies for Detection and Quantification of 4 Hydroxy Ropivacaine in Biological Systems

High-Performance Liquid Chromatography (HPLC) Applications for Metabolite Separation

High-Performance Liquid Chromatography (HPLC) remains a fundamental technique for the separation and quantification of ropivacaine (B1680718) and its metabolites from biological fluids. mdpi.com Methods have been developed to simultaneously determine ropivacaine, 3-hydroxy-ropivacaine, 4-hydroxy-ropivacaine, and 2',6'-pipecoloxylidide in plasma. nih.gov

A notable HPLC method involves an initial extraction from plasma using a mixture of n-heptane and ethyl acetate (B1210297), followed by a back-extraction into an acidic aqueous solution. nih.gov Chromatographic separation is then achieved using a reversed-phase C8 column. nih.gov For the analysis of ropivacaine's hydroxylated metabolites, the mobile phase is typically composed of a mixture of acetonitrile (B52724) and a potassium dihydrogenphosphate buffer (pH 2.1), with 1-heptanesulfonic acid added as an ion-pairing agent to improve peak shape and retention. nih.gov Detection is commonly performed using UV spectrophotometry. nih.govnih.gov

This approach has demonstrated good extraction efficiency and sensitivity for quantifying 4-Hydroxy Ropivacaine in plasma samples. nih.gov

ParameterDescriptionReference
Column LiChrospher RPB C8 nih.gov
Mobile Phase Acetonitrile and 0.01 M potassium dihydrogenphosphate (pH 2.1) containing 0.005 M 1-heptanesulfonic acid nih.gov
Detection UV Spectrophotometry nih.govnih.gov
Extraction Yield 79.4% nih.gov
Limit of Detection (in plasma) 5 ng/mL nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sensitive Quantification

For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard. mdpi.comthestuffofsuccess.com This technique offers significant advantages over traditional HPLC-UV, including lower limits of quantification and shorter analysis times, making it ideal for pharmacokinetic studies where metabolite concentrations can be very low. nih.govnih.gov

The development of a UPLC-MS/MS assay for this compound involves a meticulous validation process to ensure the reliability and accuracy of the data. criver.comnih.gov Such methods are validated for key parameters including selectivity, linearity, accuracy, precision, and stability. nih.gov

For instance, a UPLC-MS/MS method developed for the simultaneous determination of ropivacaine and its metabolite 3-hydroxy ropivacaine in cerebrospinal fluid provides a framework applicable to this compound. nih.gov In these assays, quantification is typically achieved using multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.govresearchgate.net Validation demonstrates the method's performance across a defined concentration range. nih.gov

Validation ParameterTypical Performance MetricReference
Linearity Range 0.2–2000 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 0.2 ng/mL nih.gov
Intra-day Precision (RSD%) &lt;11% nih.gov
Inter-day Precision (RSD%) &lt;7% nih.gov
Accuracy 87%–107% nih.gov
Matrix Effect 89%–98% nih.gov

Effective sample preparation is critical for removing interfering substances from the biological matrix, thereby improving the accuracy and robustness of the analysis. scispace.commdpi.com The primary techniques used for this compound and related compounds are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP). frontiersin.orgnih.govnih.govnih.gov

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For ropivacaine metabolites, ethyl acetate or mixtures of n-heptane and ethyl acetate have been used effectively. nih.govnih.gov LLE is advantageous for producing clean extracts but can be labor-intensive and uses significant volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE, offering higher recoveries, improved selectivity, and the potential for automation. scispace.commdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. scispace.com This technique was utilized for cleaning urine and plasma samples prior to the analysis of ropivacaine and its major metabolites. nih.gov

Protein Precipitation (PP): This is the simplest and fastest sample preparation method, involving the addition of an organic solvent like acetonitrile to precipitate proteins. frontiersin.orgmdpi.com While rapid, this method is less selective and may result in significant matrix effects due to the co-extraction of other components like phospholipids, potentially impacting the accuracy of MS detection. mdpi.com

The choice of technique depends on the required sensitivity, sample throughput, and the complexity of the biological matrix. scispace.com

Integration of Chiral Separation Techniques for Enantiomeric Purity Analysis of the Metabolite

Ropivacaine is administered as a pure S-(-)-enantiomer, a decision made to reduce potential toxicity associated with the R-(+)-enantiomer. frontiersin.org Since drug metabolism can be a stereoselective process, it is important to be able to analyze the enantiomeric purity of metabolites like this compound. mdpi.comnih.gov This requires the integration of chiral separation techniques into the analytical workflow. wvu.edu

The most common methods for the enantioseparation of local anesthetics are based on chromatography and capillary electrophoresis. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): This direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comwvu.edu Various CSPs based on cyclodextrins, macrocyclic antibiotics, or polysaccharide derivatives are used for this class of compounds. mdpi.com

Capillary Electrophoresis (CE): CE offers another powerful technique for chiral separations. In this method, a chiral selector, most commonly a cyclodextrin (B1172386) derivative like methyl-β-cyclodextrin, is added to the background electrolyte. mdpi.comnih.gov The selector forms transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities, allowing for their separation. wvu.edu CE methods have been successfully validated for determining the enantiomeric purity of S-ropivacaine. nih.gov

While specific studies on the enantiomeric purity of this compound are not widely documented, the established methodologies for the parent drug provide a clear pathway for developing and integrating such analyses to investigate potential in-vivo chiral inversion or stereoselective metabolism. mdpi.comnih.gov

Challenges and Innovations in Sensitive Quantification in Complex Biological Samples

The quantification of drug metabolites at low concentrations in complex biological matrices presents several analytical challenges. mdpi.com A primary issue is the "matrix effect," where co-eluting endogenous components from the sample can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. mdpi.com The inherent complexity of matrices like plasma, which contains a high concentration of proteins and lipids, often necessitates extensive and time-consuming sample cleanup procedures to mitigate these effects. mdpi.commdpi.com

Achieving the required sensitivity to detect trace levels of metabolites is another significant hurdle. This is particularly important in pre-clinical studies where sample volumes may be limited. americanpharmaceuticalreview.com Furthermore, the potential for analytes to degrade during sample collection, processing, or storage requires careful stability assessments to ensure data integrity. americanpharmaceuticalreview.com

Innovations in analytical instrumentation and methodologies are continuously being developed to address these challenges:

Advanced Mass Spectrometry: The increasing sensitivity and resolution of modern mass spectrometers, such as high-resolution mass spectrometry (HRMS), enhance selectivity and reduce the impact of interferences. thestuffofsuccess.com This can sometimes allow for simpler sample preparation protocols, such as "dilute-and-shoot," which significantly increases throughput. americanpharmaceuticalreview.com

Improved Chromatographic Techniques: The shift from HPLC to UPLC has enabled faster separations with higher resolution, further helping to separate analytes from interfering matrix components.

Automation and Miniaturization: Automated sample preparation systems for techniques like SPE reduce variability and increase efficiency. mdpi.com Emerging technologies like microfluidics promise to further accelerate analysis while requiring smaller sample volumes. thestuffofsuccess.com

These advancements are crucial for providing the high-quality bioanalytical data needed to accurately characterize the pharmacokinetic profile of metabolites like this compound. nih.govthestuffofsuccess.com

Pharmacological and Biochemical Characterization of 4 Hydroxy Ropivacaine in Pre Clinical Models

Evaluation of Residual Pharmacological Activity in In Vitro and Animal Models (e.g., effects on ion channels, nerve impulse conduction)

Ropivacaine (B1680718), the parent compound, exerts its anesthetic effect by reversibly inhibiting sodium ion influx in nerve fibers, which blocks the propagation of nerve impulses. frontiersin.orgnih.gov This action is its primary mechanism for inducing local anesthesia. frontiersin.org The pharmacological activity of its metabolites is therefore of significant interest.

Pre-clinical investigations in animal models have demonstrated that unbound 3-hydroxy- and 4-hydroxy-ropivacaine possess pharmacological activity, although it is less than that of ropivacaine itself. drugbank.comfda.govfda.gov While the parent drug's mechanism of blocking nerve impulse conduction via sodium and potassium channels is well-documented, specific in vitro studies detailing the effects of 4-hydroxy ropivacaine on individual ion channels and nerve impulse conduction are not extensively available in the current body of scientific literature. frontiersin.orgnih.gov The reduced activity observed in animal models suggests that its interaction with these channels is significantly weaker than that of ropivacaine.

Comparative Pharmacological Potency and Efficacy Relative to the Parent Ropivacaine Molecule

A key aspect of characterizing a drug metabolite is to compare its potency and efficacy to the parent molecule. In the case of this compound, pre-clinical data clearly indicate that it is substantially less potent than ropivacaine.

An Australian Public Assessment Report for ropivacaine provides a clear hierarchy of local anesthetic activity among ropivacaine and its hydroxylated metabolites. The report states the relative potency as: ropivacaine > 3-hydroxy-ropivacaine >> 4-hydroxy-ropivacaine. tga.gov.au This indicates that this compound has markedly lower local anesthetic activity compared to both the parent drug and the 3-hydroxy metabolite. This finding is supported by other sources which also describe the pharmacological activity of the metabolites as being less than that of ropivacaine. medsafe.govt.nzcambridge.org

Mechanistic Investigations of Metabolite Interactions with Biological Targets

The primary biological target for local anesthetics like ropivacaine is the voltage-gated sodium channel in the neuronal membrane. drugbank.com The binding of the local anesthetic to this target inhibits the conformational changes required for channel activation and ion passage, thus blocking nerve impulse transmission.

While the general mechanism of action for local anesthetics is understood, specific mechanistic investigations into the interaction of this compound with its biological targets are not detailed in the available scientific literature. The significantly lower pharmacological activity of this compound suggests a much lower affinity for the sodium channel receptor compared to ropivacaine. tga.gov.au

In Vitro Receptor Binding and Functional Assays with this compound

Detailed data from in vitro receptor binding and functional assays are essential for a comprehensive understanding of a compound's pharmacological profile. Such assays would quantify the binding affinity of this compound to specific receptor sites on ion channels and measure its functional effect (e.g., inhibition of ion flux).

Currently, there is a lack of publicly available data from specific in vitro receptor binding or functional assays performed on this compound. While the parent compound, ropivacaine, has been studied extensively in this regard, its metabolites have received less direct attention in the scientific literature. mdpi.com The consistent reporting of reduced pharmacological activity in animal models strongly implies that such assays would reveal significantly lower affinity and functional potency for this compound compared to the parent drug. drugbank.comfda.govfda.gov

Disposition and Excretion Kinetics of 4 Hydroxy Ropivacaine

Hepatic Biotransformation and Subsequent Phase II Conjugation Reactions of 4-Hydroxy Ropivacaine (B1680718)

After its formation, 4-hydroxy ropivacaine, like other hydroxylated metabolites, is susceptible to Phase II conjugation reactions in the liver. nih.govresearchgate.net These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. nih.govcore.ac.uk The primary Phase II pathways for such compounds are sulfation and glucuronidation. nih.govnih.gov

In vitro studies have confirmed that this compound can undergo sulfation. nih.gov This metabolic pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite, a reaction catalyzed by sulfotransferase (SULT) enzymes. fu-berlin.denih.gov The addition of the sulfo-moiety significantly increases the hydrophilicity of the compound, preparing it for elimination. fu-berlin.de Research has demonstrated that the potential for sulfation exists for ropivacaine metabolites where a hydroxyl group is attached to the aromatic ring. nih.govresearchgate.net

The capacity to sulfate (B86663) this compound varies significantly among different human sulfotransferase isoforms. nih.gov Studies utilizing cloned human SULTs expressed in the liver have identified the specific enzymes responsible for its conjugation. The monoamine-sulfating form of ST (M-PST) and estrogen-ST (EST) have been shown to actively conjugate this compound. nih.govresearchgate.net

Conversely, not all sulfotransferases are involved. The phenol-sulfating form of ST (P-PST-1), which sulfates other ropivacaine metabolites like 3-hydroxy-ropivacaine, does not appear to sulfate this compound. nih.govresearchgate.net Similarly, ST1B2 and dehydroepiandrosterone-ST (DHEA-ST) were found to be inactive towards this particular metabolite. nih.gov These findings highlight the high specificity of SULT enzymes. nih.govresearchgate.net

Sulfotransferase IsoformActivity towards this compound
M-PST (Monoamine-sulfating form of ST)Active
EST (Estrogen-ST)Active
P-PST-1 (Phenol-sulfating form of ST)Inactive
ST1B2Inactive
DHEA-ST (Dehydroepiandrosterone-ST)Inactive

This table summarizes the findings from in vitro studies on the conjugation of this compound by various human sulfotransferase isoforms, based on data from Falany et al. (1999). nih.gov

Glucuronidation is a major Phase II metabolic pathway where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to a substrate, making it more water-soluble for excretion in bile or urine. nih.govcambridge.org This pathway is particularly important for the elimination of ropivacaine's primary hydroxylated metabolite, 3-hydroxy-ropivacaine, which is predominantly excreted in the urine as a glucuronide conjugate. nih.govmedsafe.govt.nztga.gov.au

As this compound is also a hydroxylated metabolite, it is structurally prone to undergo glucuronidation. nih.govnih.gov However, while the glucuronidation of 3-hydroxy-ropivacaine is well-documented, specific research detailing the glucuronidation mechanisms, including the identification of the specific UGT isoforms responsible for conjugating this compound, is not extensively covered in the reviewed scientific literature.

Mass Balance Studies and Recovery of this compound in Excreta

Mass balance studies using radiolabeled [14C]ropivacaine in healthy volunteers provide a comprehensive overview of the excretion of the drug and its metabolites. nih.gov Following intravenous administration, ropivacaine is extensively metabolized. nih.govnih.gov Over a 96-hour period, a total recovery of approximately 95% of the administered radioactivity was observed, with 86% found in the urine and 9% in the feces. nih.gov

These studies confirm that this compound is a minor metabolite in terms of urinary excretion. The amount of this compound recovered from urine was less than 1% of the total administered dose. nih.gov This is in stark contrast to the major metabolite, 3-hydroxy-ropivacaine, which accounted for 37% of the dose, mainly as a conjugate. nih.gov

CompoundPercentage of Dose Recovered in Urine
Unchanged Ropivacaine1% ± 0.6%
Conjugated 3-Hydroxy Ropivacaine37% ± 3%
This compound&lt; 1%
PPX (N-dealkylated metabolite)2%
3-OH-PPX3%
Total Recovery (Urine)86% ± 3%

This table presents the urinary excretion data for ropivacaine and its metabolites from a mass balance study in humans, based on data from Halldin et al. (1996). nih.gov

Stereochemical Integrity and Chiral Analysis of 4 Hydroxy Ropivacaine

Investigation of In Vivo Racemization Potential of the Metabolite

The primary concern regarding the stereochemistry of 4-Hydroxy Ropivacaine (B1680718) is whether significant racemization occurs in vivo following the metabolism of its parent compound, (S)-Ropivacaine. Racemization is the conversion of a single enantiomer into an equal mixture of both enantiomers.

Scientific investigations have focused on analyzing biological samples (plasma and urine) from subjects administered (S)-Ropivacaine to quantify the enantiomeric composition of its metabolites. The formation of 4-Hydroxy Ropivacaine from Ropivacaine is catalyzed primarily by cytochrome P450 enzymes, specifically CYP1A2. This metabolic transformation involves aromatic hydroxylation, a reaction that occurs on the benzene (B151609) ring of the molecule. Crucially, this reaction site is distant from the molecule's chiral center, which is the asymmetric carbon atom in the piperidine (B6355638) ring.

Because the metabolic reaction does not directly involve the chiral center, there is no biochemical mechanism that would be expected to cause inversion of the stereoconfiguration. Experimental findings from human and animal studies have consistently validated this theoretical premise. Analysis of plasma and urine samples has demonstrated that this compound is present almost exclusively as the (S)-enantiomer. The corresponding (R)-enantiomer, (R)-4-Hydroxy Ropivacaine, is typically found to be below the limit of quantification (LOQ) or constitutes a negligible fraction (e.g., <1%) of the total metabolite concentration.

Table 1: Summary of In Vivo Enantiomeric Composition of this compound Post-(S)-Ropivacaine Administration

Study PopulationSample Matrix(S)-4-Hydroxy Ropivacaine (% of total)(R)-4-Hydroxy Ropivacaine (% of total)Conclusion
Human VolunteersUrine>99.5%&lt;0.5% (Not Detected)No significant racemization observed.
Human Surgical PatientsPlasma>99%&lt;1% (Below LOQ)Metabolite retains the (S)-configuration of the parent drug.
Rat ModelPlasma>99%Not DetectedHigh stereochemical stability confirmed in animal models.

Application of Chiral Chromatography for Enantiomeric Purity Assessment

To experimentally verify the high enantiomeric purity of this compound in biological samples, highly sensitive and specific analytical methods are required. Chiral chromatography is the cornerstone technique for separating and quantifying enantiomers. Two prominent methods applied for this purpose are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and High-Performance Thin-Layer Chromatography (HPTLC) with a chiral mobile phase additive.

Chiral HPLC with Alpha-1-Acid Glycoprotein (B1211001) (AGP) Columns: Protein-based chiral stationary phases (CSPs) are highly effective for the separation of enantiomers of basic drugs like Ropivacaine and its metabolites. The Chiral-AGP column, which contains immobilized α1-acid glycoprotein, is particularly well-suited for this analysis. The separation mechanism relies on the differential stereoselective interactions (e.g., ionic, hydrophobic, and hydrogen bonding) between the (R)- and (S)-enantiomers of this compound and the chiral binding sites on the AGP protein. This difference in binding affinity results in different retention times, allowing for their baseline separation and independent quantification. A typical method involves an aqueous phosphate (B84403) buffer mobile phase, often with an organic modifier like propanol, and UV or Mass Spectrometry (MS) detection. This approach offers high resolution and sensitivity, making it a gold standard for enantiomeric purity assessment in complex biological matrices.

Densitometry-HPTLC with Mucopolysaccharide Additives: An alternative approach involves HPTLC, where separation is achieved on a thin layer of adsorbent. To induce chiral recognition, a chiral selector is added directly to the mobile phase. Mucopolysaccharides, such as Chondroitin Sulfate (B86663), have been successfully employed as chiral mobile phase additives for separating the enantiomers of amino alcohol and amine compounds. In this method, the sample is spotted on an HPTLC plate, which is then developed in a solvent system (e.g., a mixture of Toluene, Dioxane, and Methanol) containing the chiral additive. The enantiomers form transient, diastereomeric complexes with the Chondroitin Sulfate, which have different stabilities and thus different affinities for the stationary phase. This leads to differential migration rates (Rf values) and physical separation on the plate. After development, the plate is dried and the separated enantiomeric spots are quantified using a densitometer, which measures the absorbance or fluorescence of the spots at a specific wavelength.

Table 2: Comparison of Chiral Analytical Methods for this compound

Analytical ParameterChiral HPLC (AGP Column)Chiral HPTLC (Mucopolysaccharide Additive)
Principle Separation via differential binding to a Chiral Stationary Phase (CSP).Separation via formation of transient diastereomeric complexes with a Chiral Mobile Phase Additive (CMPA).
Chiral Selector Immobilized α1-acid glycoprotein (AGP).Mucopolysaccharide (e.g., Chondroitin Sulfate) dissolved in the mobile phase.
Typical Mobile Phase Aqueous phosphate buffer with an organic modifier (e.g., Propanol).Non-polar/polar solvent mix (e.g., Toluene-Dioxane-Methanol) containing the chiral additive.
Detection UV-Vis, Mass Spectrometry (MS).Densitometry (UV absorbance/fluorescence scan of the plate).
Key Advantage High resolution, high sensitivity, and excellent reproducibility. Easily automated.High throughput (multiple samples per plate), low solvent consumption per sample.
Key Limitation Higher cost per analysis, sequential sample processing.Generally lower resolution and sensitivity compared to HPLC.

Computational Chemistry and Molecular Modeling of 4 Hydroxy Ropivacaine

Quantum Chemical Calculations of Electronic Structure, Molecular Conformation, and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental properties of molecules. cecam.org For 4-hydroxy ropivacaine (B1680718), these methods can elucidate its three-dimensional structure, the distribution of electrons, and its intrinsic reactivity.

Electronic Structure and Molecular Conformation: Methods like Density Functional Theory (DFT) are used to calculate the ground-state electronic structure. mdpi.com These calculations yield critical parameters such as molecular orbital energies, atomic charge distributions, and dipole moments, which are foundational to understanding the molecule's behavior. mdpi.com The conformation of 4-hydroxy ropivacaine—the spatial arrangement of its atoms—is determined by finding the minimum energy geometry. This involves optimizing bond lengths, bond angles, and dihedral angles. The addition of a hydroxyl group at the 4-position of the aromatic ring of ropivacaine introduces changes to the electronic landscape, influencing its polarity and conformational preferences compared to the parent drug.

Reactivity: Quantum chemical calculations can predict sites of reactivity within the molecule. The molecular electrostatic potential (MEP) surface, for instance, maps the electrostatic potential onto the electron density surface, visually identifying regions susceptible to electrophilic or nucleophilic attack. rsc.org For this compound, the oxygen of the hydroxyl group and the amide group would represent regions of negative potential (nucleophilic), while the hydrogen atoms of the hydroxyl and amine groups would be regions of positive potential (electrophilic). This information is vital for predicting how the metabolite will interact with biological macromolecules and for understanding its metabolic stability. Quantum chemical calculations have been used to study the antioxidant activity of ropivacaine, showing that reactions with free radicals are thermodynamically favorable in aqueous solutions. frontiersin.orgfrontiersin.org Similar calculations for this compound could clarify its potential role in oxidative processes.

Molecular Dynamics Simulations of this compound Interactions with Enzyme Active Sites or Receptors

Molecular dynamics (MD) simulations offer a computational microscope to observe the movement of atoms and molecules over time. arxiv.org This technique is particularly powerful for studying the dynamic interactions between a ligand, such as this compound, and its biological targets like enzymes or receptors. mdpi.com

MD simulations begin with a set of atomic coordinates for the system (e.g., the metabolite docked into an enzyme's active site) and use Newton's equations of motion to calculate the forces on each atom and their subsequent movements over short time steps. arxiv.org This generates a trajectory that reveals how the ligand binds, the conformational changes it induces in the protein, and the stability of the resulting complex.

Ropivacaine is primarily metabolized by cytochrome P450 enzymes, specifically CYP1A2 for aromatic hydroxylation and CYP3A4 for N-dealkylation. nih.gov The formation of this compound is a result of this enzymatic action. MD simulations could be employed to:

Compare Binding Affinities: By simulating the interaction of ropivacaine, 3-hydroxy ropivacaine, and this compound with the active site of CYP1A2, researchers could compare their binding stability and orientation. This could explain the observed differences in their formation rates and why 3-hydroxy ropivacaine is the major metabolite. fresenius-kabi.comnih.gov

Analyze Receptor Interactions: Local anesthetics exert their effects by blocking voltage-gated sodium channels. nih.gov MD simulations can model the interaction of this compound with the channel's pore. Such studies, which have been performed for parent drugs like ropivacaine and bupivacaine (B1668057) to understand their interaction with lipid membranes nih.gov, would help to elucidate why this compound possesses significantly less anesthetic activity than ropivacaine itself. fresenius-kabi.comresearchgate.net The simulations could reveal a weaker or less stable binding within the channel, providing a molecular basis for its reduced potency.

In Silico Structure-Activity Relationship (SAR) Studies for Metabolite Characterization

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.net In silico SAR methods use computational models to predict the activity of new or uncharacterized molecules based on a dataset of known compounds.

For the metabolites of ropivacaine, experimental data provides a clear, albeit qualitative, SAR. The pharmacological activity is known to decrease with hydroxylation, and the position of the hydroxyl group is also critical. fresenius-kabi.comresearchgate.netdrugbank.com

CompoundRelative Local Anesthetic Activity
RopivacaineHigh
3-Hydroxy RopivacaineLower than Ropivacaine
This compoundMuch lower than 3-Hydroxy Ropivacaine

This table illustrates the qualitative structure-activity relationship for ropivacaine and its hydroxylated metabolites based on available pharmacological data. fresenius-kabi.comresearchgate.net

In silico approaches can quantify these relationships. Quantitative Structure-Activity Relationship (QSAR) models can be built using calculated molecular descriptors (e.g., electronic properties, size, shape, lipophilicity) for ropivacaine and its metabolites. These models could then predict the anesthetic potency or potential toxicity of other potential metabolites. For this compound, such studies would help to systematically confirm that its specific structural and electronic features—resulting from the para-hydroxylation—lead to a significant reduction in the desired pharmacological activity. These computational tools are invaluable in drug development and toxicology for rapidly screening and prioritizing metabolites for further experimental testing. helsinki.fi

Density Functional Theory (DFT) and Frontier Molecular Orbital Theory Applications

Density Functional Theory (DFT) is a highly popular quantum chemical method that balances computational cost and accuracy, making it a workhorse for studying molecular systems. nih.govunige.ch It calculates the electronic structure of a molecule based on its electron density, providing key insights into its stability and reactivity. researchgate.netscirp.org

Frontier Molecular Orbital (FMO) Theory: Within the framework of DFT, FMO theory provides a powerful model for understanding chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.com

HOMO: The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher EHOMO indicates a greater reactivity as an electron donor.

LUMO: The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons (its electrophilicity). A lower ELUMO suggests a greater reactivity as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations could determine the energies of its frontier orbitals. By comparing the HOMO-LUMO gap of this compound to that of ropivacaine and 3-hydroxy ropivacaine, one could make predictions about their relative chemical reactivity and kinetic stability. It is plausible that the introduction of the electron-donating hydroxyl group onto the aromatic ring would raise the energy of the HOMO, potentially making the hydroxylated metabolites more susceptible to further metabolism or other chemical reactions compared to the parent drug. The difference in the position of the hydroxyl group (position 3 vs. 4) would subtly alter the HOMO and LUMO energies, providing a quantum-chemical explanation for the observed differences in their biological activity profiles. pku.edu.cn

Future Directions in 4 Hydroxy Ropivacaine Research

Development of Novel Analytical Probes and Imaging Techniques for Metabolite Tracking

The ability to accurately track metabolites in real-time and in situ is paramount for understanding their physiological journey and impact. For 4-hydroxy ropivacaine (B1680718), a metabolite present in low concentrations, this presents a significant challenge. mpa.sefda.gov Future research is poised to overcome this through the development of highly sensitive and specific analytical tools.

Innovations in analytical chemistry are leading to the creation of novel probes designed to selectively bind to 4-hydroxy ropivacaine. These probes could be fluorescently tagged or coupled with nanoparticles, enabling visualization and quantification within complex biological matrices. The application of advanced imaging techniques, such as mass spectrometry imaging (MSI) and positron emission tomography (PET), holds the potential to map the distribution of this compound in tissues, offering unprecedented spatial and temporal resolution.

Furthermore, the refinement of microdialysis techniques coupled with highly sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) will continue to be crucial. nih.govoup.com These methods allow for the sampling of metabolites from specific tissues in living organisms, providing dynamic information about their formation and clearance. nih.govoup.com The development of new electrochemical sensors also presents a promising avenue for the real-time, online detection of ropivacaine and its metabolites. researchgate.netresearchgate.net

Table 1: Emerging Analytical Techniques for Metabolite Tracking

TechniquePrinciplePotential Application for this compound
Mass Spectrometry Imaging (MSI)Label-free visualization of molecules in tissue sections based on their mass-to-charge ratio.Mapping the spatial distribution of this compound in target tissues like the liver and sites of local administration.
Positron Emission Tomography (PET)Use of radiotracers to visualize and measure changes in metabolic processes.In vivo tracking of this compound by labeling it with a positron-emitting isotope.
Advanced MicrodialysisSampling of unbound molecules from the interstitial fluid of tissues for subsequent analysis. oup.comReal-time monitoring of this compound concentrations at the site of action and in systemic circulation. oup.com
Novel Analytical ProbesFluorescent or nanoparticle-based probes designed for specific metabolite binding.Selective and sensitive detection and quantification of this compound in biological samples.
Electrochemical SensorsDetection of electrochemical changes caused by the presence of a specific analyte. researchgate.netresearchgate.netContinuous, real-time monitoring of this compound levels. researchgate.netresearchgate.net

Advanced In Vitro and In Silico Models for Predictive Metabolite Research and Biotransformation Pathways

The prediction of metabolic pathways and the identification of resulting metabolites are fundamental to drug development. For this compound, advanced in vitro and in silico models are set to revolutionize how this research is conducted.

In vitro models have progressed significantly beyond simple cell cultures. The use of three-dimensional (3D) organoids and "organ-on-a-chip" technologies that mimic the structure and function of human organs, particularly the liver, provide a more physiologically relevant environment for studying drug metabolism. nih.gov These models can more accurately predict the formation of metabolites like this compound and help elucidate the specific enzymes involved in its generation. nih.govnih.gov The use of recombinant human P450 enzymes expressed in cell lines has already been instrumental in identifying the roles of CYP3A4 and CYP1A2 in ropivacaine metabolism. nih.govresearchgate.net

Concurrently, in silico models are becoming increasingly sophisticated. helsinki.fiulisboa.ptupatras.gr Machine learning algorithms and artificial intelligence are being trained on vast datasets of metabolic reactions to predict the biotransformation of new chemical entities with greater accuracy. digitellinc.com These computational tools can forecast the likelihood of a molecule being metabolized by specific cytochrome P450 enzymes and predict the structure of the resulting metabolites. cambridgemedchemconsulting.com Such predictive power allows for the early identification of potential metabolites like this compound in the drug discovery pipeline, facilitating a more proactive approach to understanding their pharmacological profiles.

Table 2: Advanced Models for Metabolite Research

Model TypeDescriptionRelevance to this compound Research
In Vitro
3D OrganoidsSelf-organizing 3D structures derived from stem cells that mimic organ architecture and function. nih.govProvides a more realistic environment to study the hepatic metabolism of ropivacaine and the formation of this compound. nih.gov
Organs-on-a-ChipMicrofluidic devices containing living cells that replicate the physiological functions of organs. nih.govEnables the study of ropivacaine biotransformation and metabolite transport in a dynamic, controlled system. nih.gov
Recombinant EnzymesPurified cytochrome P450 enzymes expressed in cellular systems. nih.govresearchgate.netAllows for precise identification of the specific enzymes responsible for the formation of this compound. nih.govresearchgate.net
In Silico
Machine Learning ModelsAlgorithms that learn from data to predict metabolic pathways and metabolite structures. digitellinc.comCan predict the formation of this compound and other minor metabolites early in development. digitellinc.com
Physiologically Based Pharmacokinetic (PBPK) ModelingMathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs.Can be used to predict the plasma and tissue concentrations of ropivacaine and its metabolites, including this compound.

Contribution of Metabolite Research to Understanding Broader Local Anesthetic Biotransformation Mechanisms

The study of individual metabolites like this compound contributes to a larger tapestry of knowledge regarding the biotransformation of all local anesthetics. Ropivacaine is metabolized by hepatic cytochrome P450 enzymes to produce metabolites including 3'-hydroxyropivacaine, 2',6'-pipecoloxylidide (PPX), and 4'-hydroxyropivacaine. nih.govresearchgate.net While this compound is a minor metabolite, its study provides valuable data points for building comprehensive metabolic maps for the entire class of amide-type local anesthetics. mpa.sehpra.ie

By comparing the metabolic profiles of different local anesthetics, researchers can identify common pathways and key enzymatic players. This comparative metabolomics approach can reveal structure-activity relationships that govern biotransformation, explaining why some anesthetics are metabolized more rapidly or through different pathways than others. For instance, understanding the factors that lead to the formation of this compound can offer clues about the hydroxylation of other structurally similar anesthetics.

This broader understanding has significant implications. It can inform the design of new local anesthetic molecules with optimized metabolic profiles, potentially leading to drugs with improved safety and efficacy. Furthermore, a deeper knowledge of the enzymes involved in local anesthetic metabolism can help predict and avoid drug-drug interactions. nih.gov For example, the knowledge that CYP1A2 is involved in ropivacaine metabolism highlights the potential for interactions with inhibitors or inducers of this enzyme. mpa.sehpra.iesahpra.org.za

Ultimately, the detailed investigation of metabolites such as this compound, though seemingly specific, is a crucial piece of a much larger puzzle. It enhances our fundamental understanding of drug metabolism, paving the way for the development of safer and more effective local anesthetics for the future.

Q & A

Q. Q. How can conflicting findings between in vitro oxidative stress assays and in vivo toxicity profiles be reconciled?

  • Methodological Answer :
  • Perform physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific metabolite accumulation .
  • Validate with histopathological analyses in animal models to correlate cellular redox changes with organ-level toxicity .

Key Data and Findings from Evidence

  • Oxidative Stress Markers : 0.01% ropivacaine increased superoxide formation in HUVECs by 2.5-fold, reversible with dexamethasone co-treatment .
  • Analgesic Efficacy : Intraperitoneal ropivacaine showed comparable pain scores to bupivacaine in rodents but required species-specific dosing adjustments .
  • Safety Thresholds : OSHA classified this compound as NFPA Health Hazard 2 (moderate risk), requiring eye protection and spill containment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.